

# Investigational Uses of Ecopipam in Neurological Disorders: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ECOPIPAM

Cat. No.: B1142412

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ecopipam** (developmental codes: SCH-39166, EBS-101, PSYRX-101) is a first-in-class, selective dopamine D1 and D5 receptor antagonist currently under investigation for various neurological and psychiatric disorders.<sup>[1]</sup> Its unique pharmacological profile, which differentiates it from the more common D2 receptor antagonists, presents a novel therapeutic approach with the potential for a distinct efficacy and safety profile.<sup>[2][3]</sup> This technical guide provides an in-depth overview of the core investigational uses of **Ecopipam**, with a focus on its application in Tourette syndrome, stuttering, and Lesch-Nyhan disease. The guide summarizes key clinical trial data, details experimental protocols, and visualizes the underlying mechanism of action and study workflows.

## Mechanism of Action: D1/D5 Receptor Antagonism

**Ecopipam**'s primary mechanism of action is the selective blockade of dopamine D1 and D5 receptors.<sup>[1]</sup> These G-protein coupled receptors are predominantly expressed in brain regions critical for motor control, reward, and cognition. The D1 receptor family (D1 and D5) is typically associated with the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase-1 (PP1), thereby amplifying dopaminergic signaling.<sup>[4][5][6][7]</sup>

By antagonizing D1/D5 receptors, **Ecopipam** is hypothesized to modulate this signaling cascade, potentially mitigating the hyperdopaminergic states believed to underlie certain neurological disorders.[4][7]



[Click to download full resolution via product page](#)

**Ecopipam's Antagonism of the D1/D5 Receptor Signaling Pathway.**

## Investigational Use in Tourette Syndrome

The most robust clinical data for **Ecopipam** is in the treatment of Tourette syndrome (TS), a neurodevelopmental disorder characterized by motor and vocal tics.

### Phase 2b Clinical Trial (D1AMOND Study)

A multicenter, randomized, double-blind, placebo-controlled Phase 2b trial evaluated the efficacy and safety of **Ecopipam** in children and adolescents with moderate to severe TS.[2][8]

Experimental Protocol:

- Participants: Subjects aged  $\geq 6$  to  $<18$  years with a baseline Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS) of  $\geq 20$ .[2][8]
- Inclusion Criteria (abbreviated): Diagnosis of TS, presence of both motor and vocal tics causing impairment.[1][2]
- Exclusion Criteria (abbreviated): Unstable primary mood disorder, significant suicide risk, other serious neurological conditions.[2]

- Intervention: After a 28-day screening period, eligible subjects were randomized 1:1 to receive either a target steady-state dose of 2 mg/kg/day of **Ecopipam** or a matching placebo.<sup>[2]</sup> The treatment period consisted of a 4-week titration phase followed by an 8-week maintenance period.<sup>[2]</sup>
- Primary Endpoint: Mean change from baseline in the YGTSS-TTS over 12 weeks.<sup>[2][8]</sup>
- Secondary Endpoint: Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S).<sup>[2][8]</sup>

Quantitative Data Summary:

| Outcome Measure                                   | Ecopipam (n=76)                       | Placebo (n=77)         | p-value |
|---------------------------------------------------|---------------------------------------|------------------------|---------|
| Mean Change in YGTSS-TTS from Baseline to Week 12 | -3.44 (least squares mean difference) | 0.01 <sup>[2][8]</sup> |         |
| Improvement in CGI-TS-S                           | Greater improvement                   | 0.03 <sup>[2][8]</sup> |         |

| Adverse Events (Frequency >5%) | Ecopipam | Placebo       |
|--------------------------------|----------|---------------|
| Headache                       | 15.8%    | Not specified |
| Insomnia                       | 14.5%    | Not specified |
| Fatigue                        | 7.9%     | Not specified |
| Somnolence                     | 7.9%     | Not specified |

Data sourced from the D1AMOND Phase 2b trial results published in Pediatrics.<sup>[2][9][10]</sup>

## Phase 3 Clinical Trial

Building on the Phase 2b results, a Phase 3 multicenter study was conducted to further evaluate the maintenance of efficacy, safety, and tolerability of **Ecopipam** in children, adolescents, and adults with TS.<sup>[7][11]</sup>

## Experimental Protocol:

- Study Design: The study included an open-label stabilization period followed by a double-blind, placebo-controlled, randomized withdrawal period.[7][11][12]
- Participants: Children, adolescents, and adults ( $\geq 6$  years of age) with a diagnosis of TS and a minimum YGTSS-R Total Tic Score of 20.[11] Participants were required to weigh at least 18 kg.[11]
- Open-Label Phase (12 weeks): All eligible subjects received **Ecopipam**, with a 4-week titration phase to a target dose of 1.8 mg/kg/day, followed by an 8-week maintenance phase. [11][12]
- Randomized Withdrawal Phase (12 weeks): Responders from the open-label phase (defined as a  $\geq 25\%$  improvement in YGTSS-TTS at weeks 8 and 12) were randomized 1:1 to either continue **Ecopipam** or switch to placebo.[12]
- Primary Endpoint: Time to relapse in pediatric subjects during the randomized withdrawal period. Relapse was defined as a  $\geq 50\%$  loss of the YGTSS-TTS improvement achieved in the open-label phase.[13][14]
- Secondary Endpoint: Time to relapse in the overall population (pediatric and adult subjects). [1]



[Click to download full resolution via product page](#)

Workflow of the **Ecopipam** Phase 3 Clinical Trial in Tourette Syndrome.

Quantitative Data Summary:

| Outcome      | Measure (Pediatric Subjects) | Ecopipam | Placebo | p-value | Hazard Ratio |
|--------------|------------------------------|----------|---------|---------|--------------|
| Relapse Rate |                              | 41.9%    | 68.1%   | 0.0084  | 0.5[1][15]   |

| Outcome      | Measure (Overall Population) | Ecopipam | Placebo | p-value | Hazard Ratio |
|--------------|------------------------------|----------|---------|---------|--------------|
| Relapse Rate |                              | 41.2%    | 67.9%   | 0.0050  | 0.5[1][15]   |

| Adverse Events (Frequency >5%) | Ecopipam | Placebo       |
|--------------------------------|----------|---------------|
| Somnolence                     | 10.2%    | Not specified |
| Insomnia                       | 7.4%     | Not specified |
| Anxiety                        | 6.0%     | Not specified |
| Fatigue                        | 5.6%     | Not specified |
| Headache                       | 5.1%     | Not specified |

Data sourced from the topline results of the **Ecopipam** Phase 3 trial.[1][15]

## Investigational Use in Other Neurological Disorders

### Stuttering (Childhood-Onset Fluency Disorder)

**Ecopipam** has been investigated for the treatment of stuttering in adults.

Experimental Protocol (Phase 2 "Speak Freely" Study):

- Participants: Adults aged 18 years or older with a diagnosis of childhood-onset fluency disorder.[8][15]

- Inclusion Criteria (abbreviated): History of stuttering for  $\geq 2$  years, moderate to severe stuttering.[8]
- Exclusion Criteria (abbreviated): Stuttering related to a known neurological cause, unstable medical illness.[8][15]
- Intervention: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study where subjects were randomized 1:1 to receive either a target steady-state dose of **Ecopipam HCl** ( $\sim 2$  mg/kg/day) or a matching placebo for a 12-week treatment period.[15] This included a 4-week titration phase and an 8-week maintenance phase.[15]
- An earlier open-label pilot study involved a dose of 50 mg/day for the first two weeks, increasing to 100 mg/day for the remaining six weeks.[16]

#### Quantitative Data Summary:

Quantitative efficacy data from the Phase 2 randomized controlled trial is not yet fully published. The earlier open-label pilot study reported that a majority of participants experienced an improvement in stuttering symptoms.[8]

## Lesch-Nyhan Disease

**Ecopipam** has been explored for the management of self-injurious behaviors (SIB) in individuals with Lesch-Nyhan disease (LND), a rare genetic disorder.

#### Experimental Protocol:

- Participants: Subjects with a confirmed diagnosis of classic LND, characterized by overproduction of uric acid, severe generalized dystonia, and frequent, persistent SIB.[14]
- Study Design: A double-blind, three-period, crossover trial of a single dose of **Ecopipam** was initiated.[17][18] There was also a dose-escalation study to assess safety and tolerability.[19]
- Primary Endpoint (for the crossover trial): The Behavior Problems Inventory (BPI) SIB subscales.[14]

#### Quantitative Data Summary:

The double-blind, crossover trial was terminated early due to unanticipated side effects, likely related to the administration of a single large dose without titration.[17][18] Despite the limited data, the drug appeared to reduce SIB in most of the 10 patients recruited.[17][18] The dose-escalation study in five subjects found that **Ecopipam** was generally well-tolerated, with sedation being the most common dose-limiting event, and exploratory measures suggested a potential reduction in SIB.[19][20]

## Conclusion

**Ecopipam** represents a promising investigational agent for a range of neurological disorders, with the most substantial evidence supporting its efficacy and safety in the treatment of Tourette syndrome. Its novel mechanism of action as a selective D1/D5 receptor antagonist offers a potential alternative to existing therapies, particularly those targeting the D2 receptor pathway. The successful completion of Phase 3 trials in Tourette syndrome marks a significant milestone in its development. Further research, including larger and more definitive clinical trials, is warranted to fully elucidate the therapeutic potential of **Ecopipam** in stuttering, Lesch-Nyhan disease, and other neurological conditions. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and clinicians in the field of neurology and drug development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 4. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine and cAMP-Regulated Phosphoprotein 32 kDa Controls Both Striatal Long-Term Depression and Long-Term Potentiation, Opposing Forms of Synaptic Plasticity - PMC

[pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. benchchem.com [benchchem.com]
- 9. Ecopipam for Tourette Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Safety and Effect of 12-Month Ecopipam Treatment in Pediatric Patients with Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. Ecopipam for Tourette Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Ecopipam reduces stuttering symptoms in proof-of-concept trial | EurekAlert! [eurekalert.org]
- 17. A double-blind, placebo-controlled, crossover trial of the selective dopamine D1 receptor antagonist ecopipam in patients with Lesch-Nyhan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Investigational Uses of Ecopipam in Neurological Disorders: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1142412#investigational-uses-of-ecopipam-in-neurological-disorders>]

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)